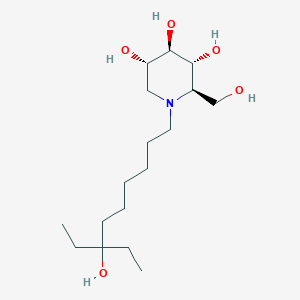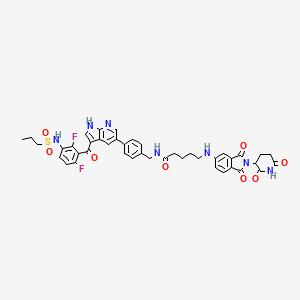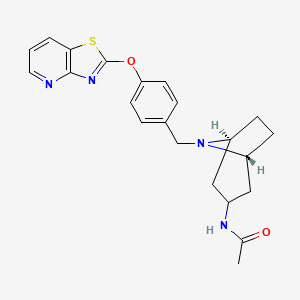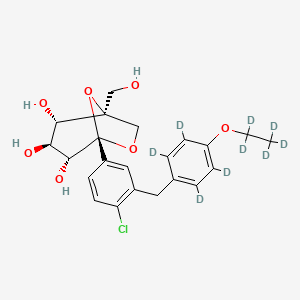
(2R,3R,4R,5S)-1-(7-Ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM-10-18 is a potent and orally active inhibitor of both alpha-glucosidases I and II. It has demonstrated significant antiviral activity against various viruses, including those causing hemorrhagic fever. This compound has shown efficacy in reducing the peak viremia of dengue virus in mice and protecting against the lethality of dengue virus infection .
Méthodes De Préparation
The preparation of CM-10-18 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For industrial production, more detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
CM-10-18 undergoes various chemical reactions, primarily involving its inhibitory action on alpha-glucosidases. The compound is known to inhibit the enzymatic activity of alpha-glucosidases I and II, which are crucial for the processing of glycoproteins . Common reagents and conditions used in these reactions include in vitro assays and treated animal models. The major products formed from these reactions are the inhibited forms of the enzymes, leading to reduced viral replication and infection .
Applications De Recherche Scientifique
CM-10-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways.
Biology: Employed in research to understand the role of alpha-glucosidases in cellular processes and viral infections.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by dengue virus.
Industry: Utilized in the development of antiviral drugs and treatments for diseases caused by viruses that rely on alpha-glucosidases for replication
Mécanisme D'action
CM-10-18 exerts its effects by inhibiting the enzymatic activity of alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, which are essential for the replication and infectivity of certain viruses. By inhibiting these enzymes, CM-10-18 disrupts the viral life cycle, reducing viral replication and infection .
Comparaison Avec Des Composés Similaires
CM-10-18 is unique in its potent and orally active inhibition of both alpha-glucosidases I and II. Similar compounds include other alpha-glucosidase inhibitors, such as:
Acarbose: Used to treat type 2 diabetes by inhibiting alpha-glucosidases in the digestive tract.
Miglitol: Another alpha-glucosidase inhibitor used for managing blood sugar levels in diabetes patients.
Voglibose: Similar to acarbose and miglitol, used to delay the absorption of glucose in the intestines
CM-10-18 stands out due to its antiviral properties and efficacy in reducing viral infections, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H35NO5 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
Clé InChI |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
SMILES isomérique |
CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |
SMILES canonique |
CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)






![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
